molecular formula C14H12N4OS B8022939 2-amino-6-methyl-5-pyridin-4-ylsulfanyl-1H-quinazolin-4-one

2-amino-6-methyl-5-pyridin-4-ylsulfanyl-1H-quinazolin-4-one

Cat. No.: B8022939
M. Wt: 284.34 g/mol
InChI Key: XHWRWCSCBDLOLM-UHFFFAOYSA-N
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Description

Compound “2-amino-6-methyl-5-pyridin-4-ylsulfanyl-1H-quinazolin-4-one” is known as Diisopropylamine. It is a secondary amine and is a colorless liquid at room temperature with a fishy, ammonia-like odor. Diisopropylamine is used as a chemical intermediate and catalyst for the synthesis of pesticides and pharmaceuticals .

Preparation Methods

Diisopropylamine can be synthesized through the reaction of diisopropyl alcohol with ammonia. Another method involves the reductive amination of acetone with ammonia using a modified copper oxide, generally copper chromite, as a catalyst .

Chemical Reactions Analysis

Diisopropylamine undergoes several types of chemical reactions:

    Oxidation: It can be oxidized to form corresponding nitroso compounds.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can undergo substitution reactions with various electrophiles to form substituted amines.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Major products formed from these reactions include nitroso compounds, primary amines, and substituted amines .

Scientific Research Applications

Diisopropylamine has various applications in scientific research:

Mechanism of Action

The mechanism of action of Diisopropylamine involves its ability to act as a nucleophile in chemical reactions. It can donate a pair of electrons to electrophiles, forming new chemical bonds. This property makes it useful as a catalyst and intermediate in various chemical reactions .

Comparison with Similar Compounds

Diisopropylamine can be compared with other secondary amines such as:

    Diethylamine: Similar in structure but with ethyl groups instead of isopropyl groups.

    Dipropylamine: Similar in structure but with propyl groups instead of isopropyl groups.

Diisopropylamine is unique due to its specific structure, which imparts different chemical reactivity and physical properties compared to other secondary amines .

Properties

IUPAC Name

2-amino-6-methyl-5-pyridin-4-ylsulfanyl-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4OS/c1-8-2-3-10-11(13(19)18-14(15)17-10)12(8)20-9-4-6-16-7-5-9/h2-7H,1H3,(H3,15,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWRWCSCBDLOLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=NC2=O)N)SC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(C=C1)NC(=NC2=O)N)SC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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